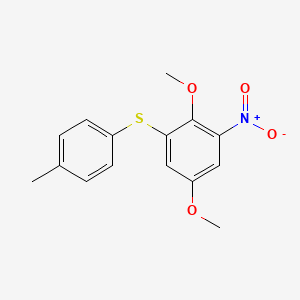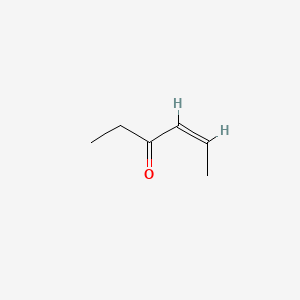
4-Hexen-3-one, (4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-3-one, (4Z)- is an organic compound classified as an enone. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its distinct fruity fragrance and is found naturally in various plants and fruits, including strawberries and key lime .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hexen-3-one, (4Z)- can be synthesized through several methods:
Hydration of 4-hexen-2-yne: This method involves the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate as catalysts.
Hydrogenation of 2-hexen-5-yn-4-one: This method uses a palladium-calcium carbonate catalyst in methanol to hydrogenate 2-hexen-5-yn-4-one.
Industrial Production Methods: Industrial production of 4-Hexen-3-one, (4Z)- typically involves the above-mentioned synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Hexen-3-one, (4Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4-Hexen-3-one, (4Z)- typically yields alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Hexen-3-one, (4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s natural occurrence in plants makes it a subject of study in plant metabolism and biochemistry.
Medicine: Its potential antibacterial properties are being explored for therapeutic applications.
Industry: Due to its fruity fragrance, it is used in the flavor and fragrance industry
Mécanisme D'action
The mechanism of action of 4-Hexen-3-one, (4Z)- involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can participate in oxidation-reduction reactions and nucleophilic substitution reactions, affecting various biochemical pathways
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
50396-96-8 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
Clé InChI |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
SMILES isomérique |
CCC(=O)/C=C\C |
SMILES canonique |
CCC(=O)C=CC |
Densité |
0.855-0.861 |
Description physique |
Colourless to yellow liquid; pugent, acrid, metallic odour |
Solubilité |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


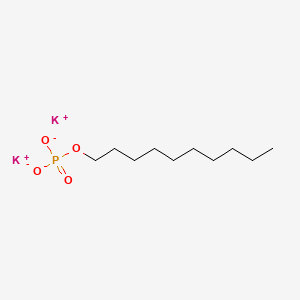
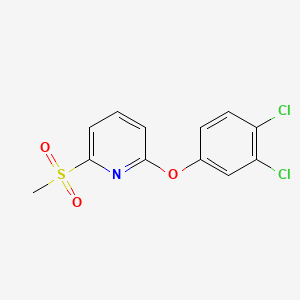
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
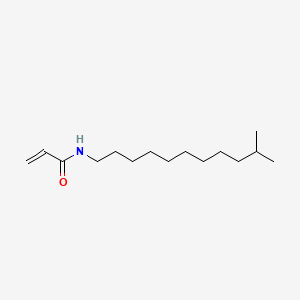
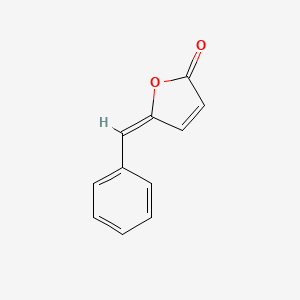
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
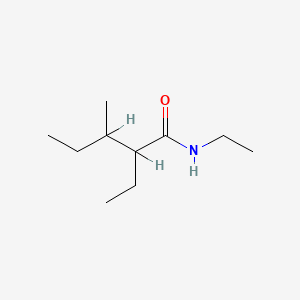
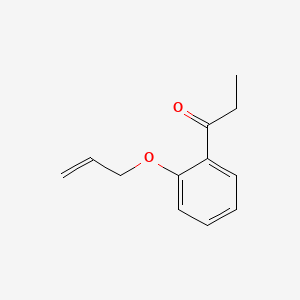

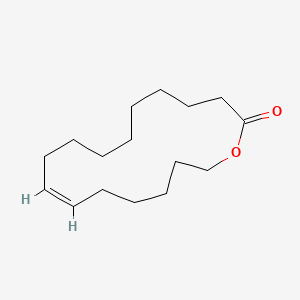
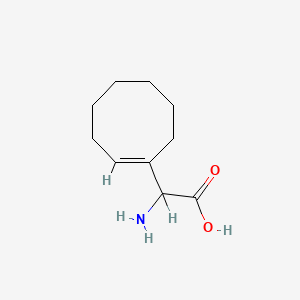

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
